(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Introduction of the Fluoropyrimidine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with an ethyl group and a fluorine atom.
Coupling with Thiophene: The final step involves the coupling of the pyrrolidine derivative with a thiophene carboxylic acid or its derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolidine ring or the fluoropyrimidine moiety, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrrolidine or fluoropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated pyrimidine moiety makes it particularly useful in studies involving nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting their function. The pyrrolidine ring can interact with proteins, affecting their structure and function. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Uniqueness
Compared to similar compounds, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone stands out due to the presence of the thiophene ring, which can enhance its electronic properties and reactivity
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a fluorinated pyrimidine derivative, and a thiophene moiety. This unique combination of functional groups suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O2S, with a molecular weight of approximately 335.4 g/mol. The structural components are illustrated below:
Component | Structure |
---|---|
Pyrrolidine Ring | Pyrrolidine |
Fluoropyrimidine | Fluoropyrimidine |
Thiophene | Thiophene |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The fluorinated pyrimidine component is known for its role in anticancer activity, potentially enhancing the compound's efficacy against various cancer cell lines. Initial studies indicate that it may effectively bind to certain enzymes involved in metabolic pathways, leading to significant biological effects.
Biological Activity Studies
Preliminary studies have shown promising results regarding the biological activities of this compound:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes related to cancer progression and other diseases. For instance, compounds with similar structures have demonstrated the ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is essential for cell proliferation.
- Anticancer Activity : The fluoropyrimidine component is linked with anticancer properties, as seen in various studies where similar compounds showed efficacy against cancer cell lines such as A431 vulvar epidermal carcinoma cells. These studies indicate that the compound may inhibit cell proliferation, migration, and invasion.
- Binding Affinity : Binding affinity assays suggest that this compound may interact with key proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.
Case Studies
Several case studies highlight the biological potential of compounds related to this compound:
- Study on Pyrimidine Derivatives : Research has shown that pyrimidine derivatives can significantly inhibit cell growth in various cancer models. For example, a study demonstrated that chloroethyl pyrimidine nucleosides inhibited proliferation in A431 cells by disrupting DNA synthesis pathways.
- Fluorinated Compounds : A study focusing on fluorinated pyrimidines indicated their enhanced selectivity towards cancer cells compared to normal cells, suggesting a therapeutic window that could be exploited for drug development.
Summary Table of Biological Activities
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-11-13(16)14(18-9-17-11)21-10-5-6-19(8-10)15(20)12-4-3-7-22-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQQBZTJAINDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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